molecular formula C16H15N5O3S2 B2867649 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034422-39-2

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2867649
CAS No.: 2034422-39-2
M. Wt: 389.45
InChI Key: OPIHIGPBWAYCCV-UHFFFAOYSA-N
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Description

The compound N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide features a unique hybrid structure combining two heterocyclic systems:

  • A pyrrolo[2,3-c]pyridine core with a methyl-substituted oxo group at position 5.
  • A benzo[c][1,2,5]thiadiazole-4-sulfonamide moiety linked via an ethyl group.

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S2/c1-20-8-5-11-6-9-21(16(22)15(11)20)10-7-17-26(23,24)13-4-2-3-12-14(13)19-25-18-12/h2-6,8-9,17H,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIHIGPBWAYCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-c]pyridine core, which can be synthesized via cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds. The benzo[c][1,2,5]thiadiazole moiety is often introduced through sulfonamide formation reactions, where sulfonyl chlorides react with amines under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps, continuous flow systems for sulfonamide formation, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial compound.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. It binds to the active sites of enzymes, blocking their activity and thereby interfering with biological pathways. The molecular targets often include kinases involved in cell signaling and proteases that play a role in protein degradation.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Frameworks

(a) Pyrrolo/Imidazo-Pyridine Derivatives
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) : Contains a tetrahydroimidazo[1,2-a]pyridine core (partially saturated) with ester and nitrophenyl substituents. Melting point: 243–245°C; yield: 51%.
  • Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) : Features a benzyl substituent instead of phenethyl in 1l. Melting point: 215–217°C; yield: 55%. Comparison: The target compound’s ethyl-linked sulfonamide group may confer greater hydrophilicity compared to the lipophilic benzyl/ester groups in 2d.
(b) Sulfonamide-Containing Compounds
  • 1063731-96-3/3-chloro-4-{[(5-chloro-1,3-thiazol-2-yl)amino]sulfonyl}-N-(3-(trifluoromethyl)benzyl)benzamide : Includes a sulfonamide group attached to a benzamide-thiazole scaffold. Comparison: The target compound’s benzo-thiadiazole-sulfonamide system may exhibit stronger electron-withdrawing effects and altered hydrogen-bonding capacity compared to the benzamide-thiazole sulfonamide.
Table 1: Key Properties of Reference Compounds
Compound Name/ID Core Structure Substituents Yield (%) Melting Point (°C)
Target Compound Pyrrolo[2,3-c]pyridine Benzo-thiadiazole-sulfonamide N/A N/A
1l Tetrahydroimidazo[1,2-a]pyridine Phenethyl, nitrophenyl, esters 51 243–245
2d Tetrahydroimidazo[1,2-a]pyridine Benzyl, nitrophenyl, esters 55 215–217
1063731-96-3 Benzamide-thiazole Chloro, trifluoromethylbenzyl N/A N/A
  • Synthetic Yields : Compounds 1l and 2d exhibit moderate yields (51–55%), suggesting challenges in multi-step syntheses of complex heterocycles. The target compound’s synthesis may face similar efficiency hurdles.
  • Melting Points : High melting points (215–245°C) in 1l and 2d indicate crystalline solid states, likely due to strong intermolecular interactions (e.g., hydrogen bonding from carbonyl groups). The target compound’s sulfonamide group may further elevate its melting point.

Spectroscopic and Analytical Comparisons

  • NMR and HRMS : Compounds 1l and 2d were characterized via $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS . The target compound would require similar techniques, with distinct shifts expected for its sulfonamide (-SO$ _2 $NH-) and benzo-thiadiazole protons.
  • IR Spectroscopy : The carbonyl (C=O) and nitrile (C≡N) peaks in 1l and 2d (1680–1700 cm$ ^{-1} $) contrast with the target’s sulfonamide S=O stretches (~1350 cm$ ^{-1} $) and aromatic C=N/C-S vibrations.

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